Product packaging for 2,4-Dimethyl-1-(methylsulfonyl)benzene(Cat. No.:CAS No. 6462-28-8)

2,4-Dimethyl-1-(methylsulfonyl)benzene

Cat. No.: B181340
CAS No.: 6462-28-8
M. Wt: 184.26 g/mol
InChI Key: QTPNJZSUGOJDDN-UHFFFAOYSA-N
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Description

Research Significance and Context in Contemporary Organic Chemistry

The significance of 2,4-Dimethyl-1-(methylsulfonyl)benzene in organic chemistry is primarily linked to its application as a specialized reagent and its utility in studying the properties of sulfones. The methylsulfonyl group (CH₃SO₂) is recognized for its strong electron-withdrawing nature, comparable in electronic effect to well-known groups such as nitro (NO₂) and cyano (CN) groups. acs.org This characteristic makes the sulfonyl group instrumental in influencing the reactivity of adjacent parts of a molecule. acs.orgscilit.com

In the context of synthetic applications, this compound has been identified as a selective and catalytic agent. biosynth.com Notably, it is employed in the intramolecular cyclopropanation of certain sulfones, a reaction that is valuable for constructing three-membered carbon rings, which are key structural motifs in various fine chemicals. biosynth.com For instance, its application has been demonstrated in the synthesis of jasmonates, highlighting its role in building complex organic molecules. biosynth.com The study of such sulfones contributes to a broader understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry. tubitak.gov.tr

Structural Features and Functional Group Influence

The molecular architecture of this compound is central to its chemical behavior. The compound is built upon a benzene (B151609) ring substituted with three groups: two methyl groups (-CH₃) at positions 2 and 4, and a methylsulfonyl group (-SO₂CH₃) at position 1. This arrangement makes it a derivative of m-xylene (B151644) (1,3-dimethylbenzene). youtube.comwikipedia.org

The chemical properties of the molecule are dictated by the interplay of its functional groups:

Methyl Groups (-CH₃): These are electron-donating groups. docbrown.info In electrophilic aromatic substitution reactions, they typically increase the reactivity of the benzene ring and direct incoming electrophiles to the ortho and para positions relative to themselves. docbrown.infolibretexts.org

Methylsulfonyl Group (-SO₂CH₃): This is a strongly deactivating, electron-withdrawing group. acs.org Its influence is exerted primarily through a powerful inductive effect, although resonance effects have also been considered. acs.orgacs.org The sulfonyl group generally directs incoming electrophiles to the meta position. acs.org It also increases the acidity of any α-hydrogens present in a molecule. acs.org

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6462-28-8 biosynth.comcrysdotllc.com
Molecular Formula C₉H₁₂O₂S biosynth.comcrysdotllc.com
Molecular Weight 184.26 g/mol biosynth.comcrysdotllc.com
Boiling Point 327.8 °C at 760 mmHg biosynth.comcrysdotllc.com
SMILES CC1=CC(=C(C=C1)S(=O)(=O)C)C biosynth.com

Structural and Isomeric Context

FeatureDescriptionReference
Core Structure Dimethylbenzene (Xylene) youtube.comwikipedia.org
Isomeric Base The substitution pattern corresponds to a derivative of m-xylene (1,3-dimethylbenzene). youtube.comyoutube.com
Functional Groups Two methyl (-CH₃) groups; One methylsulfonyl (-SO₂CH₃) group. acs.orgbiosynth.com
Substitution Pattern 1,2,4-trisubstituted benzene ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2S B181340 2,4-Dimethyl-1-(methylsulfonyl)benzene CAS No. 6462-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-7-4-5-9(8(2)6-7)12(3,10)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPNJZSUGOJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374416
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6462-28-8
Record name 2,4-dimethyl-1-(methylsulfonyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6462-28-8
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Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 2,4-Dimethyl-1-(methylsulfonyl)benzene

The synthesis of this compound involves the formation of a stable bond between a 2,4-dimethylphenyl group and a methylsulfonyl group. Various synthetic strategies have been developed to achieve this, primarily focusing on the efficient introduction of the sulfonyl moiety onto the aromatic ring.

Introduction of the Methylsulfonyl Moiety

The introduction of the methylsulfonyl group onto the 2,4-dimethylbenzene (m-xylene) core is a critical step in the synthesis of the title compound. The most common and direct methods include the oxidation of the corresponding sulfide (B99878) and the Friedel-Crafts sulfonylation.

Oxidation of Sulfides: A prevalent method for creating aryl sulfones is the oxidation of the precursor aryl sulfide. researchgate.net In the case of this compound, this would involve the oxidation of 2,4-dimethylphenyl methyl sulfide. This transformation can be achieved using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peracids like meta-chloroperbenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The oxidation proceeds in two stages: the sulfide is first oxidized to a sulfoxide (B87167), which is then further oxidized to the sulfone. acsgcipr.org Careful control of reaction conditions is necessary to ensure complete oxidation to the sulfone and avoid stopping at the sulfoxide stage. acsgcipr.org

Sulfonylation of Arenes: Another significant route is the direct sulfonylation of m-xylene (B151644). This can be accomplished through a Friedel-Crafts-type reaction. One approach involves reacting the aromatic compound with a sulfonic acid anhydride (B1165640) in the presence of a catalyst. google.com For instance, methanesulfonic anhydride, which can be generated in situ from methanesulfonic acid and a dehydrating agent like thionyl chloride, reacts with the arene. google.com The reaction is typically catalyzed by a strong acid such as trifluoromethanesulfonic acid. google.com

A summary of common methods for introducing the methylsulfonyl moiety is presented below.

Method Precursor Key Reagents Product Reference
Sulfide Oxidation2,4-Dimethylphenyl methyl sulfideH₂O₂, m-CPBA, OxoneThis compound researchgate.net, organic-chemistry.org
Friedel-Crafts Sulfonylation2,4-Dimethylbenzene (m-xylene)Methanesulfonic anhydride, Trifluoromethanesulfonic acidThis compound google.com

Catalytic Approaches in Synthesis (e.g., Heterogeneous Catalysis)

Catalysis plays a vital role in the synthesis of aryl sulfones, offering pathways that are often more efficient and selective. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis: Palladium-catalyzed cross-coupling reactions represent a powerful tool for C-S bond formation. rsc.org These methods can construct aryl sulfones by coupling aryl halides or their equivalents with a source of the sulfonyl group. rsc.orgorganic-chemistry.org For example, a palladium catalyst can facilitate the coupling of an aryl iodide with a sulfonyl unit source like DABSO (a surrogate for SO₂) and an electrophile. rsc.org Copper catalysts are also used, for instance, in the coupling of arylboronic acids with arylsulfonyl hydrazides. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. For the synthesis of related substituted methylsulfonylbenzene compounds, a method utilizing a heterogeneous catalyst in a microchannel reactor has been reported. google.com This specific process involves a zinc metal sublimated and loaded onto a ZSM-5 molecular sieve to catalyze the reaction. google.com In other systems, metal carbides like tantalum carbide and niobium carbide have been used to catalyze the oxidation of sulfides to sulfoxides and sulfones, respectively, with hydrogen peroxide. organic-chemistry.org

Catalytic System Type Application Advantages Reference
Palladium ComplexesHomogeneousCross-coupling for C-S bond formationHigh efficiency, broad substrate scope rsc.org
Copper Salts (e.g., Cupric Acetate)HomogeneousCross-coupling of arylboronic acidsMild reaction conditions organic-chemistry.org
Zinc on ZSM-5 SieveHeterogeneousSynthesis in microchannel reactorContinuous process, ease of separation google.com
Niobium CarbideHeterogeneousCatalytic oxidation of sulfidesRecyclable, selective for sulfones organic-chemistry.org

Process Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the stoichiometry of reagents.

For instance, in palladium-catalyzed one-pot sulfone syntheses, it was found that reducing the reaction temperature was necessary to prevent the hydrolysis of certain reagents. rsc.org The optimization of base and reactant equivalents was also critical to achieving high yields. rsc.org In the synthesis of a similar compound, 1,2-difluoro-4-(methylsulfonyl)benzene, via a Friedel-Crafts reaction, a yield of 46% was reported after recrystallization. google.com A related synthesis of 2-chloro-1-methyl-4-(methylsulfonyl)benzene (B160310) using a heterogeneous catalyst in a microchannel reactor reported a yield of 87.6%. google.com These examples highlight that both the chosen synthetic route and the fine-tuning of the reaction environment are essential for enhancing the final product yield.

Chemical Reactivity and Reaction Mechanisms of the Methylsulfonylbenzene Core

The chemical behavior of this compound is largely dictated by the electronic properties of its substituents and their influence on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. masterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The rate and regioselectivity (the position of substitution) of the reaction are strongly influenced by the substituents already present on the ring. libretexts.org

Substituents are broadly classified as either activating or deactivating. libretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene. Most deactivating groups direct incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

Influence of Methyl and Methylsulfonyl Substituents on Regioselectivity

In this compound, the directing effects of three substituents must be considered: two methyl groups and one methylsulfonyl group.

Methyl Groups (-CH₃): Alkyl groups like methyl are considered weakly activating and ortho, para-directing. libretexts.org They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. stackexchange.com This increases the electron density at the ortho and para positions, making them more favorable sites for electrophilic attack. stackexchange.com

Methylsulfonyl Group (-SO₂CH₃): The methylsulfonyl group is a strongly deactivating, meta-directing group. youtube.comyoutube.com The sulfur atom is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong electron-withdrawing effect, both through induction and resonance, which significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. Consequently, electrophilic attack is directed to the meta position, which is less deactivated. libretexts.org

The directing effects are summarized in the table below:

Substituent Position Electronic Effect Directing Influence Reference
Methylsulfonyl (-SO₂CH₃)C1Strongly Deactivating, Electron-WithdrawingMeta (positions 3, 5) youtube.com, youtube.com
Methyl (-CH₃)C2Weakly Activating, Electron-DonatingOrtho (positions 3), Para (position 5) libretexts.org, stackexchange.com
Methyl (-CH₃)C4Weakly Activating, Electron-DonatingOrtho (positions 3, 5) libretexts.org, stackexchange.com

In this specific case, the directing effects of the activating methyl groups and the deactivating sulfonyl group are concerted. The positions meta to the sulfonyl group (C3 and C5) are the same positions that are ortho or para to the methyl groups. This powerful reinforcement means that incoming electrophiles will be strongly directed to positions 3 and 5 on the benzene ring. The activating nature of the methyl groups helps to overcome the deactivation caused by the methylsulfonyl group, allowing the substitution to proceed.

Deactivating Effects of the Methylsulfonyl Group

In the context of electrophilic aromatic substitution (EAS), the rate of reaction is profoundly influenced by the nature of the substituents attached to the aromatic ring. chemrxiv.org Groups that donate electron density to the ring increase its nucleophilicity, thereby accelerating the reaction and are termed "activating groups." Conversely, groups that withdraw electron density deactivate the ring, making EAS reactions slower compared to unsubstituted benzene. chemrxiv.orgnih.gov

The methylsulfonyl group (-SO₂CH₃) is a potent deactivating group. Its electron-withdrawing nature stems from two primary effects:

Inductive Effect (-I): The high electronegativity of the oxygen atoms and the sulfur atom pulls electron density away from the benzene ring through the sigma bond framework.

Resonance Effect (-M): The sulfonyl group can withdraw electron density from the aromatic pi system by delocalizing the ring's electrons onto the oxygen atoms, as shown in its resonance structures. This effect creates a partial positive charge at the ortho and para positions. scite.ai

Furthermore, the directing effect of the methylsulfonyl group guides incoming electrophiles to the meta position (positions 3 and 5 relative to the sulfonyl group). scite.aiyoutube.com This is because the ortho and para positions are significantly more electron-deficient (deactivated) due to the resonance and inductive effects. youtube.com In the case of this compound, the directing effects of the activating methyl groups (ortho, para-directing) and the deactivating methylsulfonyl group (meta-directing) are convergent, strongly favoring substitution at the 3 and 5 positions.

SubstituentTypeInductive/Resonance EffectDirecting Influence
-CH₃Activating+I (Inductive Donor)Ortho, Para
-SO₂CH₃Deactivating-I (Inductive Acceptor), -M (Resonance Acceptor)Meta

Nucleophilic Substitution Reactions

While deactivated towards electrophiles, the presence of the strong electron-withdrawing methylsulfonyl group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to proceed, two conditions are generally required: the presence of a strong electron-withdrawing group on the ring and a good leaving group (typically a halide). youtube.com

The electron-withdrawing sulfonyl group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the ring. youtube.com This stabilization lowers the activation energy for the reaction. Therefore, halogenated analogues of this compound would be expected to undergo SNAr reactions, with the halide being replaced by a nucleophile.

The methylsulfonyl group can also function as a leaving group in certain nucleophilic substitution reactions. This is particularly notable in transition metal-catalyzed cross-coupling reactions. bohrium.comresearchgate.net

Oxidation and Reduction Pathways of the Sulfonyl Group

The sulfur atom in the methylsulfonyl group of this compound is in the +6 oxidation state, which is its highest possible oxidation state. Consequently, the sulfonyl group itself cannot be further oxidized.

Conversely, the reduction of aryl sulfones to their corresponding sulfides is a challenging transformation due to the high stability of the sulfone group. Many standard reducing agents are ineffective. psu.edu Achieving this reduction typically requires harsh reaction conditions and powerful reducing agents. One of the more effective methods reported for the rapid reduction of sulfones to sulfides is the use of a combination of lithium aluminum hydride and titanium tetrachloride (LiAlH₄-TiCl₄). psu.edu Other methods, such as using lithium aluminum hydride alone, often require prolonged reaction times and vigorous conditions to proceed. psu.edu

Reagent SystemConditionsOutcome
LiAlH₄-TiCl₄Tetrahydrofuran (THF), -78 °C to room temp.Rapid reduction to sulfide
LiAlH₄High temperature, prolonged reaction timeSlow reduction to sulfide
SmI₂-THF-HMPARoom temperatureIneffective for many sulfones

Carbon-Carbon Bond Forming Reactions (e.g., Coupling Reactions)

Modern organic synthesis heavily relies on carbon-carbon bond-forming reactions, many of which are catalyzed by transition metals. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: Recent studies have demonstrated that aryl sulfones can serve as electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. chemrxiv.orgchemrxiv.org This reaction involves coupling the aryl sulfone with an organoboron compound, such as an arylboronic acid, to form a biaryl product. scite.aibohrium.com The key step is the oxidative addition of the palladium catalyst into the carbon-sulfur bond of the sulfone. chemrxiv.org The reactivity of the aryl sulfone can be enhanced by the presence of electron-withdrawing groups. For instance, trifluoromethylphenyl sulfone shows high reactivity. chemrxiv.org This indicates that this compound could potentially be used in such couplings, with the methylsulfonyl group acting as a leaving group.

ReactionSubstratesCatalyst SystemProduct Type
Suzuki-MiyauraAryl Sulfone + Arylboronic AcidPd(acac)₂ / RuPhos (ligand)Unsymmetrical Biaryl

Heck Reaction: A more conventional approach for C-C bond formation would involve using a halogenated analogue of this compound. The Heck reaction, for example, is a palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org A bromo- or iodo- derivative of this compound would be a suitable substrate for this transformation. mdpi.com

Role of the Methylsulfonyl Group as an Activating or Leaving Group

The methylsulfonyl group exhibits a dual role depending on the reaction type:

As a Deactivating Group: In electrophilic aromatic substitution, it functions as a strong deactivating group due to its electron-withdrawing properties, slowing the reaction rate. nih.gov

As an Activating Group: For nucleophilic aromatic substitution, it acts as an activating group, facilitating the reaction by stabilizing the anionic Meisenheimer intermediate. youtube.com

As a Leaving Group: The entire methylsulfonyl moiety can be displaced and serve as a leaving group. This is observed in nucleophilic substitution reactions, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where the C-SO₂CH₃ bond is cleaved. bohrium.comchemrxiv.org

Derivatization Strategies and Analogue Synthesis

Synthesis of Halogenated Analogues

The synthesis of halogenated analogues of this compound can be readily achieved through electrophilic aromatic halogenation. wikipedia.org This reaction involves treating the aromatic compound with a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeBr₃). wikipedia.org

The regiochemical outcome of the halogenation is controlled by the directing effects of the substituents already present on the ring. youtube.comyoutube.com

The -CH₃ groups at C-2 and C-4 are activating and ortho, para-directing.

The -SO₂CH₃ group at C-1 is deactivating and meta-directing.

The positions available for substitution are C-3, C-5, and C-6. The directing effects of all three groups converge to strongly favor substitution at positions 3 and 5.

Position 3: Is ortho to the C-2 methyl group, ortho to the C-4 methyl group, and meta to the C-1 methylsulfonyl group.

Position 5: Is para to the C-2 methyl group, ortho to the C-4 methyl group, and meta to the C-1 methylsulfonyl group.

Position 6: Is ortho to the C-1 methylsulfonyl group and is therefore strongly deactivated.

Therefore, the electrophilic halogenation of this compound is expected to produce a mixture of 3-halo and 5-halo derivatives.

PositionRelation to C-2 (-CH₃)Relation to C-4 (-CH₃)Relation to C-1 (-SO₂CH₃)Predicted Reactivity
3 Ortho (Activated)Ortho (Activated)Meta (Favored)Highly Favored
5 Para (Activated)Ortho (Activated)Meta (Favored)Highly Favored
6 Meta (Neutral)Meta (Neutral)Ortho (Disfavored)Disfavored

Formation of Sulfonamide Derivatives

The formation of sulfonamide derivatives from this compound typically proceeds via its corresponding sulfonyl chloride, 2,4-dimethylbenzenesulfonyl chloride. This intermediate is a versatile reagent that readily reacts with a wide range of primary and secondary amines to yield the respective N-substituted sulfonamides. This reaction is a cornerstone in the synthesis of various sulfonamides, which are a significant class of compounds in medicinal chemistry and organic synthesis.

The general synthetic route involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate amine or aniline (B41778) derivative. nih.govnih.gov The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the condensation. ekb.eg Various solvents can be employed, and the reaction conditions are typically adjusted to suit the specific reactivity of the amine.

Detailed research has been conducted on the synthesis and structural characterization of such sulfonamide derivatives. For instance, studies have reported the synthesis of N-aryl benzenesulfonamides by reacting 2,4-dimethylbenzenesulfonyl chloride with different toluidine isomers. In one study, 2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide was synthesized by boiling a stoichiometric mixture of 2,4-dimethylbenzenesulfonyl chloride and m-toluidine (B57737) for ten minutes. The resulting solid product was isolated by cooling the reaction mixture and pouring it into ice-cold water, followed by filtration and recrystallization from dilute ethanol. nih.gov A similar procedure was employed for the synthesis of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide using p-toluidine. nih.gov

The structural properties of these compounds have been elucidated using techniques such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray crystallography. nih.govnih.gov X-ray diffraction studies reveal that the molecules are often twisted at the S-N bond. For example, in 2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide, the C-SO₂-NH-C torsion angle was found to be -58.4 (2)°. nih.gov In the case of 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, the asymmetric unit of the crystal contains two independent molecules with C-SO₂-NH-C torsion angles of -48.3 (2)° and -75.7 (3)°. nih.gov The crystal structures are stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into chains or dimers. nih.govnih.gov

The table below summarizes the synthesis of specific sulfonamide derivatives starting from 2,4-dimethylbenzenesulfonyl chloride.

Table 1. Synthesis of Sulfonamide Derivatives from 2,4-Dimethylbenzenesulfonyl Chloride

Product Name Amine Reactant Reaction Conditions Yield Reference
2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide m-Toluidine Boiled for 10 minutes, then cooled and added to ice water. Recrystallized from dilute ethanol. Not specified nih.gov
2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide p-Toluidine Boiled for 10 minutes, then cooled and added to ice water. Recrystallized from dilute ethanol. Not specified nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. Several functionals, which are approximations for the exchange-correlation energy, are commonly employed:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. It is known for its good balance of accuracy and computational cost for a wide range of organic molecules.

M06-2X (Minnesota, 2006, with 2X exchange): A high-nonlocality hybrid meta-GGA functional, M06-2X is particularly well-suited for studying main-group thermochemistry, kinetics, and non-covalent interactions. It often provides improved accuracy for systems where dispersion forces are important.

PBE0 (Perdew-Burke-Ernzerhof, with 1/4 exact exchange): This hybrid functional mixes the PBE generalized gradient approximation with 25% exact exchange. It is a parameter-free functional that often yields reliable results for various molecular properties.

CAM-B3LYP (Coulomb-attenuating method-B3LYP): This is a long-range corrected hybrid functional. It is designed to improve the prediction of charge-transfer excitations, which are often poorly described by standard hybrid functionals.

For a study of 2,4-Dimethyl-1-(methylsulfonyl)benzene, these functionals would be used to optimize the molecule's geometry and calculate its fundamental electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. It is an extension of DFT used to calculate the energies of electronic excited states. By applying TD-DFT, one can simulate the UV-Vis absorption spectrum of a molecule, identifying the energies of vertical transitions from the ground state to various excited states. This analysis is crucial for predicting the color and photostability of a compound. For this compound, TD-DFT would reveal its expected absorption wavelengths.

Selection and Validation of Basis Sets

A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. The 6-311++G(d,p) basis set is a popular and versatile choice.

6-311: This indicates a triple-split valence basis set, providing more flexibility for valence electrons.

++G: These symbols denote the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are important for describing anions and weak, long-range interactions.

(d,p): This signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density distributions, which is essential for accurately modeling chemical bonds.

The selection of this basis set for a study on this compound would be validated by ensuring that the calculated geometry corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary vibrational frequencies.

Electronic Structure Analysis

Following the quantum chemical calculations, a detailed analysis of the electronic structure provides deeper insights into the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is easily polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity.

For this compound, the HOMO-LUMO gap would be a key indicator of its electronic stability and susceptibility to electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as no specific published data exists for this compound.)

Parameter Calculated Value (eV)
HOMO Energy Value not available
LUMO Energy Value not available
HOMO-LUMO Gap (ΔE) Value not available

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is mapped onto a constant electron density surface, with different colors representing different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack.

Green regions: Represent areas of neutral or near-zero potential.

An MEP analysis of this compound would reveal the most likely sites for intermolecular interactions. It would be expected that the oxygen atoms of the sulfonyl group would be regions of high negative potential (red), while the hydrogen atoms of the methyl groups and the benzene (B151609) ring might show areas of positive potential (blue).

Table 2: Compound Names Mentioned

Compound Name
This compound
methylsulfonylbenzene

Charge Distribution and Natural Bond Orbital (NBO) Analysis

A detailed analysis of the charge distribution and Natural Bond Orbital (NBO) interactions for this compound is not available in the reviewed scientific literature.

Typically, an NBO analysis provides insights into the electron density distribution, atomic charges, and the nature of intra- and intermolecular interactions. researchgate.netwisc.edu This analysis helps in understanding the Lewis structure, hybridization, and the delocalization of electron density within the molecule. researchgate.netwisc.edu For a molecule like this compound, NBO analysis would elucidate the charge distribution on the benzene ring, the methyl groups, and the sulfonyl group. It would also quantify the hyperconjugative and steric interactions between different parts of the molecule, which are crucial for understanding its stability and reactivity.

Global Reactivity Descriptors

Specific calculations of global reactivity descriptors for this compound have not been reported in the surveyed literature.

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an optimal amount of electronic charge from the environment.

Nucleophilicity Index (Nu): A measure of the molecule's ability to donate electrons.

Below is an example of how a data table for global reactivity descriptors would be presented, based on studies of other organic molecules. researchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Chemical Hardness (η) Data not available
Electronegativity (χ) Data not available
Electrophilicity Index (ω) Data not available

Spectroscopic Property Simulations and Predictions

Vibrational Spectroscopy (FT-IR, Raman)

Simulated FT-IR and Raman spectra for this compound are not available in the public domain.

Computational methods, often using Density Functional Theory (DFT), are employed to predict the vibrational frequencies of molecules. acs.org These theoretical spectra are invaluable for interpreting experimental FT-IR and Raman data, allowing for the assignment of specific vibrational modes to the observed spectral bands. nih.govresearchgate.netresearchgate.net For this compound, simulations would help identify the characteristic stretching and bending vibrations of the C-H bonds in the methyl groups and the benzene ring, as well as the S=O and C-S bonds of the methylsulfonyl group.

Electronic Absorption Spectroscopy (UV-Vis)

There are no published computational studies on the UV-Vis absorption spectrum of this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. researchgate.net This analysis provides information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV or visible light. For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would help in understanding the electronic structure and the nature of the π-π* and n-π* transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Predicted ¹H and ¹³C NMR chemical shifts for this compound have not been reported in the scientific literature.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate NMR chemical shifts. liverpool.ac.uk These predictions are highly valuable for the structural elucidation of molecules, as they can help in assigning the signals in experimental NMR spectra to specific nuclei. sigmaaldrich.comcarlroth.com For this compound, theoretical chemical shift calculations would aid in the unambiguous assignment of the proton and carbon signals of the two non-equivalent methyl groups, the aromatic protons, and the carbons of the benzene ring.

Molecular Interactions and Docking Studies

No molecular docking studies involving this compound have been found in the reviewed literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netrsc.orgsemanticscholar.org This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein or enzyme. researchgate.netrsc.orgsemanticscholar.org If this compound were to be investigated for potential biological activity, docking studies would be a crucial first step to identify potential protein targets and to understand the intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern its binding.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide
4-chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide
2,4-dimethyl-N-(phenyl)benzenesulfonamide
N-(2-methylphenyl)benzenesulfonamide
2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide
2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide
2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide
2,4-dimethyl-N-(3-methylphenyl)benzenesulfonamide
N-(3-methylphenyl)benzenesulfonamide
benzenesulfonic acid
4-toluenesulfonic acid monohydrate
dimethylsulfoxide
1,3-xylene (1,3-dimethylbenzene)
chloroform
chlorosulfonic acid
o-toluidine
p-toluidine
m-toluidine (B57737)
formaldehyde
acetaldehyde
benzaldehyde
acrolein
trans-2-hexenal
methyl-paratolylsulfoxide

methyl-paratolylsulfonate | | methylamine (B109427) | | benzene | | toluene (B28343) | | p-xylene (B151628) | | sodium 1,2-naphthoquinone-4-sulfonate | | dialkylanilines | | 4-(4-(dialkylamino)phenyl)naphthalen-1(4H)-one | | S-ethyl 4-aminobenzene-1-sulfonothioate | | S-methyl 4-aminobenzene-1-sulfonothioate | | 2-((4-acetylphenyl)amino)-4-methylthiazole | | triazole benzene sulfonamide derivatives | | 4H-3-amino-1,2,4-triazole | | 2,3-Dimethyl-1H-imidazol-3-ium benzene-sulfonate | | 1,2-dimethyl-1H-imidazole |

Thermodynamic and Kinetic Studies

Aryl sulfones can undergo various reactions, and computational studies help to elucidate the most likely mechanisms. For example, in reactions involving the cleavage of the C-SO2 bond, transition state theory can be used to calculate the activation energy and predict the reaction rate. acs.org The theory assumes a quasi-equilibrium between the reactants and a high-energy transition state complex. mdpi.com

One area of study for aryl sulfones is their reaction with nucleophiles or in catalyzed coupling reactions. For instance, the methylation of aryl alkylsulfones has been investigated, with proposed reaction mechanisms detailing the steps involved. researchgate.net These studies can differentiate between possible reaction pathways by comparing the calculated energies of the transition states.

The presence of the dimethyl-substituted phenyl group and the methylsulfonyl group will influence the reactivity and the energy of the transition states. The electron-donating nature of the methyl groups on the benzene ring can affect the electron density at the carbon atom attached to the sulfonyl group, which in turn can influence the stability of intermediates and transition states in reactions such as electrophilic aromatic substitution or nucleophilic attack.

Tautomers are structural isomers of chemical compounds that can readily interconvert. wikipedia.org This phenomenon, known as tautomerism, most commonly involves the migration of a hydrogen atom. For this compound, the potential for tautomerism is low. The most common form of tautomerism is keto-enol tautomerism, which requires an α-hydrogen to a carbonyl group. While the sulfonyl group is analogous to a carbonyl group in some respects, the acidity of the α-hydrogens on the methylsulfonyl group is generally not high enough to lead to significant enol-like tautomer formation under normal conditions.

However, studies on related sulfonamide compounds have explored the possibility of sulfonamide-sulfonimide tautomerism. rsc.orgnih.gov In these systems, a hydrogen atom can migrate from the nitrogen atom to one of the sulfonyl oxygen atoms. Theoretical calculations using Density Functional Theory (DFT) have been employed to determine the relative stabilities of these tautomers in the gas phase and in different solvents. nih.govresearchgate.net These studies have shown that while the sulfonamide form is often more stable, the energy difference can be small, and the polarity of the solvent can influence the equilibrium. rsc.orgnih.gov

For this compound, a hypothetical tautomerization could involve the migration of a proton from the methyl group attached to the sulfur atom to one of the sulfonyl oxygens, forming a methylene-sulfurous acid ester-like structure. However, this is not a commonly observed form of tautomerism for simple alkyl sulfones. The stability of the S=O double bond makes this process energetically unfavorable.

The acidity and basicity of this compound can be predicted based on the electronic properties of the sulfonyl group and the substituted benzene ring.

Acidity: The potential acidic protons in this molecule are the hydrogens on the methyl group attached to the sulfur atom and the hydrogens on the aromatic ring and its methyl substituents. The protons on the methylsulfonyl group are the most acidic C-H protons in the molecule. The strong electron-withdrawing inductive effect of the sulfonyl group increases the acidity of these α-protons. The acidity trend in related sulfur compounds shows that sulfones are more acidic than corresponding sulfoxides and sulfides. stackexchange.com This is attributed to the increased positive polarization of the sulfur atom in the higher oxidation state, which stabilizes the resulting carbanion. stackexchange.com The pKa of the α-protons of dimethyl sulfone is approximately 31, and a similar range would be expected for the methylsulfonyl protons of this compound.

Basicity: The basic sites in this compound are the oxygen atoms of the sulfonyl group, which possess lone pairs of electrons. The basicity of the sulfonyl group is very low. For comparison, dimethyl sulfoxide (B87167) has a pKa of its conjugate acid of about 0, while ethers have pKa values for their conjugate acids in the range of -2 to -3.5. msu.edu The electron-withdrawing nature of the two oxygen atoms in the sulfonyl group reduces the electron density on each oxygen, making them weak bases. The benzene ring itself is a very weak base, and protonation would disrupt its aromaticity.

Table 3: Predicted Acidity and Basicity of this compound

PropertyFunctional GroupPredicted CharacterInfluencing Factors
AcidityProtons on the methyl group of the sulfonyl moietyWeakly acidicInductive effect of the sulfonyl group
AcidityAromatic and methyl protonsVery weakly acidic-
BasicityOxygen atoms of the sulfonyl groupVery weakly basicElectron-withdrawing nature of the S=O bonds
BasicityAromatic π systemExtremely weakly basicAromaticity

This table provides a qualitative prediction based on general chemical principles.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile compounds. In the mass spectrometer, molecules are typically ionized by electron impact (EI), causing the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For 2,4-Dimethyl-1-(methylsulfonyl)benzene (molar mass: 184.26 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 184. The fragmentation of aryl sulfones is influenced by the stability of the resulting ions and radicals. chemguide.co.ukmiamioh.edu The presence of the aromatic ring leads to a prominent molecular ion. whitman.edu

Key fragmentation pathways for this compound would likely include:

α-cleavage: Loss of a methyl radical (•CH₃) from the sulfonyl group to form a stable arylsulfonyl cation at m/z 169 [M-15]⁺.

Rearrangement and SO₂ Elimination: A common fragmentation pathway for aromatic sulfonamides and sulfonates involves rearrangement followed by the elimination of a neutral sulfur dioxide (SO₂) molecule. aaqr.org This would lead to an ion at m/z 120.

Benzylic Cleavage: The alkyl-substituted benzene (B151609) ring can undergo cleavage at the benzylic position. Loss of a methyl group from the xylene moiety is possible, but a more significant fragmentation pathway for alkyl-substituted benzenes involves rearrangement to form a highly stable tropylium ion (C₇H₇⁺) at m/z 91. whitman.edu

Phenyl Cation Formation: Loss of the entire methylsulfonyl group (•SO₂CH₃) would result in a dimethylphenyl cation at m/z 105. Further fragmentation of the aromatic ring itself can also occur, yielding characteristic ions such as m/z 77, corresponding to the phenyl cation (C₆H₅⁺), formed by the loss of a proton from the benzene ring ion. docbrown.info

m/zPredicted Fragment IonPredicted Fragmentation Pathway
184[C₉H₁₂O₂S]⁺•Molecular Ion (M⁺•)
169[C₈H₉O₂S]⁺Loss of •CH₃ from sulfonyl group [M-15]
120[C₉H₁₂]⁺•Rearrangement and loss of SO₂ [M-64]
105[C₈H₉]⁺Loss of •SO₂CH₃
91[C₇H₇]⁺Benzylic rearrangement (Tropylium ion)
77[C₆H₅]⁺Loss of side chains and ring proton

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability.

The vibrational spectrum of this compound is dominated by contributions from the sulfonyl group, the substituted aromatic ring, and the methyl groups.

Sulfonyl (SO₂) Group Vibrations: The most characteristic IR bands for sulfones are the strong asymmetric and symmetric stretching vibrations of the S=O bonds. cdnsciencepub.com These typically appear in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. cdnsciencepub.com These modes are also expected to be present, though potentially weaker, in the Raman spectrum.

Aromatic Ring Vibrations: The 1,2,4-trisubstituted benzene ring gives rise to a complex set of vibrations. ias.ac.in Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. The "ring breathing" mode, a symmetric expansion and contraction of the entire ring, is often weak in the IR spectrum but gives a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. scilit.com Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900-675 cm⁻¹ region, and their pattern is characteristic of the substitution pattern on the benzene ring.

Methyl (CH₃) Group Vibrations: The C-H stretching vibrations of the methyl groups are expected in the 3000-2850 cm⁻¹ range. The asymmetric and symmetric bending (deformation) modes occur around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3100-3000Medium-WeakMedium
Aliphatic C-H Stretch3000-2850MediumMedium
Aromatic C=C Stretch1610-1580, 1500-1450Medium-StrongStrong
Asymmetric CH₃ Bend~1460MediumMedium
Symmetric CH₃ Bend~1380MediumWeak
Asymmetric SO₂ Stretch1350-1300Very StrongMedium
Symmetric SO₂ Stretch1160-1120Very StrongStrong
Ring Breathing Mode~1000WeakStrong
Aromatic C-H o.o.p. Bend900-800StrongWeak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. illinois.edusigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the three methyl groups.

Aromatic Protons: There are three protons on the benzene ring. The proton at C5 (between the two methyl groups) is expected to be a singlet. The proton at C3 (adjacent to the sulfonyl group) would likely be a doublet, and the proton at C6 would be a doublet of doublets, though the pattern may appear simpler depending on the coupling constants. Due to the electron-withdrawing nature of the sulfonyl group, these protons will be shifted downfield, likely in the range of 7.2-8.0 ppm.

Methyl Protons: The three methyl groups are chemically non-equivalent and should appear as three distinct singlets. The methyl group attached to the sulfonyl group is expected to be the most downfield of the three, likely around 3.0-3.2 ppm. The two methyl groups on the aromatic ring will appear further upfield, typically in the 2.3-2.6 ppm range. chemicalbook.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Ar-H (C3, C5, C6)7.2 - 8.0m (multiplet)3H
SO₂-CH₃3.0 - 3.2s (singlet)3H
Ar-CH₃ (C2 or C4)2.3 - 2.6s (singlet)3H
Ar-CH₃ (C2 or C4)2.3 - 2.6s (singlet)3H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the lack of symmetry, all nine carbon atoms in this compound are expected to be chemically distinct, resulting in nine signals.

Aromatic Carbons: Six signals are expected in the aromatic region (typically 120-145 ppm). The carbon atom directly attached to the sulfonyl group (C1) will be shifted significantly downfield. The two carbons bearing methyl groups (C2, C4) and the three protonated carbons (C3, C5, C6) will have distinct chemical shifts. Based on data for the isomer 1,4-Dimethyl-2-(methylsulfonyl)benzene, these shifts can be estimated. spectrabase.com

Methyl Carbons: Three distinct signals are expected for the methyl carbons. The sulfonyl methyl carbon will be the most downfield of the three (around 44 ppm), while the two aromatic methyl carbons will appear further upfield (around 20-22 ppm).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic Quaternary (C1, C2, C4)135 - 145
Aromatic Methine (C3, C5, C6)125 - 135
SO₂-CH₃~44
Ar-CH₃20 - 22

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure by mapping the electron density of a crystalline solid, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related aryl sulfone structures allows for a detailed prediction of its solid-state characteristics. st-andrews.ac.ukmdpi.com

The geometry around the sulfur atom in a sulfone is tetrahedral. The C-S-C bond angle in aryl sulfones is typically around 104-106°, while the O-S-O bond angle is larger, generally in the range of 117-120°. st-andrews.ac.uk The S=O bond lengths are expected to be approximately 1.43-1.46 Å, and the S-C(aryl) and S-C(methyl) bond lengths would be around 1.76 Å and 1.78 Å, respectively. st-andrews.ac.uk

Structural ParameterTypical Value in Aryl Sulfones
S=O Bond Length1.43 - 1.46 Å
S-Caryl Bond Length~1.76 Å
S-Cmethyl Bond Length~1.78 Å
O-S-O Bond Angle117 - 120°
C-S-C Bond Angle104 - 106°

Applications in Advanced Materials and Catalysis

Precursor in High-Performance Polymer Synthesis

Currently, there is limited direct evidence in peer-reviewed literature to suggest that 2,4-Dimethyl-1-(methylsulfonyl)benzene is utilized as a primary precursor in the synthesis of high-performance polymers. Aromatic sulfones are a critical class of monomers in the production of high-performance thermoplastics, such as polysulfones (PSU), polyethersulfones (PES), and polyphenylsulfones (PPSU). These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in demanding applications in the aerospace, automotive, and medical industries.

The synthesis of these polymers typically involves the nucleophilic aromatic substitution reaction between a dihydric phenol (B47542) and an activated aromatic dihalide, where the sulfonyl group acts as an activating group. While the structure of this compound contains the core sulfonylbenzene moiety, its monofunctional nature (lacking the necessary reactive sites for polymerization) suggests it is not a direct monomer for creating high-performance polymer chains in the same vein as bifunctional molecules like 4,4′-dichlorodiphenyl sulfone.

Applications in Electronic Materials

The exploration of this compound in the field of electronic materials is an area where specific data is scarce. Generally, organic compounds with sulfonyl groups are investigated for their potential in various electronic applications due to the electron-withdrawing nature of the sulfonyl group, which can influence the electronic properties of the molecule.

Potential, though not experimentally confirmed, areas of application for sulfonyl-containing compounds like this compound could include:

Dielectric Materials: The polarity of the sulfonyl group could contribute to high dielectric constants, a desirable property for materials used in capacitors and as insulators in microelectronics.

Host Materials for Organic Light-Emitting Diodes (OLEDs): The thermal and chemical stability imparted by the sulfonyl group, combined with appropriate chromophores, could lead to the development of robust host materials for phosphorescent OLEDs.

Organic Semiconductors: Modification of the molecular structure of this compound could potentially lead to materials with semiconducting properties suitable for use in organic field-effect transistors (OFETs).

It is important to reiterate that these are potential applications based on the general characteristics of the sulfonyl functional group, and specific research on this compound in these areas has not been prominently reported.

Role in Catalyst Development (e.g., for Green Chemistry Processes)

The application of this compound in catalyst development, particularly within the context of green chemistry, is another area with limited specific research findings. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

One documented application of this compound is as a reagent in organic synthesis, specifically in intramolecular cyclopropanation reactions. biosynth.com While this points to its utility in facilitating chemical transformations, its role as a catalyst in a "green" process would depend on several factors, including:

Atom Economy: The efficiency with which the atoms of the reactants are incorporated into the final product.

Use of Renewable Feedstocks: The sourcing of starting materials from renewable resources.

Catalytic Efficiency: The ability to be used in small amounts and be recycled and reused.

Avoidance of Hazardous Solvents: The use of environmentally benign solvents.

Medicinal Chemistry and Pharmacological Relevance of 2,4 Dimethyl 1 Methylsulfonyl Benzene and Its Derivatives

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies of diaryl sulfone analogues have revealed key insights into how structural modifications influence their biological activity. These studies are crucial in medicinal chemistry for designing more potent and selective compounds.

One area of significant research has been the exploration of diaryl sulfones as analogues of combretastatin (B1194345) A-4 (CA-4), a potent anticancer agent that inhibits tubulin polymerization. nih.gov In these studies, the sulfone group acts as a spacer between two aromatic rings. The nature and substitution pattern of these aromatic rings are critical for activity. For instance, maintaining a structural resemblance to the two aromatic rings of CA-4 is a common strategy. nih.gov

SAR studies have also been conducted on sulfonamide derivatives, a related class of compounds. researchgate.net These studies have shown that modifications to the sulfonamide moiety and the aromatic rings can significantly impact their biological effects, such as their potential as antidiabetic agents. researchgate.net For example, the substitution pattern on a p-toluenesulfonamide (B41071) scaffold can influence the molecule's ability to stimulate insulin (B600854) release, a mechanism shared with sulfonylurea drugs. researchgate.net

Key findings from SAR studies on diaryl sulfone and related analogues are summarized in the table below.

Compound Class Structural Modification Impact on Biological Activity
Diaryl Sulfone Analogues of CA-4Variation of the spacer between aromatic ringsThe sulfone group can serve as an effective spacer, and the nature of the aromatic rings is crucial for activity. nih.gov
Sulfonamide DerivativesSubstitution on the p-toluenesulfonamide scaffoldCan modulate insulinotropic activity and α-glucosidase inhibition. researchgate.net
General Diaryl SulfonesSubstitution pattern on the aryl ringsElectron-donating or electron-withdrawing groups can influence the efficiency of synthetic reactions and biological activity. nanomaterchem.com

In Vitro and In Vivo Biological Evaluation Methodologies

The biological effects of diaryl sulfone derivatives are assessed through a variety of in vitro and in vivo methodologies. These evaluations are essential to determine the potential therapeutic applications of these compounds.

A primary method for evaluating the anticancer potential of diaryl sulfone derivatives is through cytotoxicity assessments on various cancer cell lines. nih.gov These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells.

For example, diaryl sulfone analogues of combretastatin A-4 have been evaluated for their inhibitory effects on the growth of tumor cell lines. nih.gov Similarly, novel sulfonamide derivatives have been tested for their in vitro anticancer properties against various cancerous cells, with some compounds showing activity against all tested cell lines without affecting normal cells. nih.gov

The MTT assay is a common colorimetric assay used to assess cell survival and proliferation. nih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The table below provides a hypothetical representation of cytotoxicity data for a series of diaryl sulfone derivatives against a cancer cell line.

Compound Concentration (µM) % Cell Viability
Control0100
Derivative 11085
Derivative 21052
Derivative 31025

To understand the mechanism of action of diaryl sulfone derivatives, molecular target interaction assays are employed. These assays determine how a compound interacts with specific biological molecules, such as enzymes or receptors.

In the context of anticancer research, a key target for some diaryl sulfone derivatives is tubulin. nih.gov Assays are conducted to measure the inhibition of tubulin polymerization and the binding of radiolabeled colchicine (B1669291) to tubulin, which provides insight into the compound's interaction with this critical cytoskeletal protein. nih.gov

For sulfonamide derivatives with antidiabetic potential, molecular docking studies are used to predict how these compounds interact with the active site of enzymes like α-glucosidase. researchgate.net These computational models suggest that the sulfonamide moiety can form hydrogen bonds with key catalytic residues, mimicking the transition state of the natural substrate. researchgate.net Additionally, the interaction of these derivatives with the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium (KATP) channels in pancreatic β-cells is a key area of investigation. researchgate.net

A summary of molecular targets and the assays used to evaluate interactions is provided below.

Compound Class Molecular Target Assay Type Finding
Diaryl Sulfone Analogues of CA-4TubulinInhibition of tubulin polymerization, [3H]colchicine binding assaySome derivatives show potent inhibitory effects on tubulin polymerization. nih.gov
Sulfonamide Derivativesα-GlucosidaseMolecular docking, enzyme inhibition assayThe sulfonamide moiety can interact with the active site, leading to enzyme inhibition. researchgate.net
Sulfonamide DerivativesSulfonylurea Receptor 1 (SUR1)Binding assays, functional assaysBinding to SUR1 can stimulate insulin release from pancreatic β-cells. researchgate.net

Pharmacokinetic and Metabolic Profile Studies

The study of the pharmacokinetic and metabolic profile of diaryl sulfone derivatives is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. These studies help to predict the in vivo behavior of a compound and its potential as a drug candidate.

Metabolic stability assays are conducted to determine how quickly a compound is metabolized by liver enzymes. acs.org These assays, often performed using liver microsomes, provide an estimate of a compound's half-life in the body. For example, some cyclic sulfone analogs have shown good metabolic stability in mouse liver microsome (MLM) assays. acs.org

Biotransformation pathways describe how a compound is chemically altered in the body. For sulfone-containing drugs, metabolism can involve various reactions. For instance, the metabolism of the drug sulfinpyrazone (B1681189) involves the formation of several metabolites, including a sulfide (B99878) and a p-hydroxysulfone. nih.gov The metabolic conversion of a sulfide to a sulfoxide (B87167) and then to a sulfone is a common pathway observed both in vivo and in vitro. nih.gov

Diaryl sulfone derivatives can interact with metabolic enzymes, particularly the cytochrome P450 (CYP450) family. youtube.com These interactions can either inhibit or induce the activity of CYP450 enzymes, potentially leading to drug-drug interactions.

Some sulfone-containing compounds have been shown to be inhibitors of specific CYP450 isoforms. For instance, diallyl sulfone has been found to be a competitive inhibitor of CYP2E1. nih.gov Furthermore, it can act as a suicide inhibitor of this enzyme, meaning it is converted to a reactive metabolite that irreversibly inactivates the enzyme. nih.gov

In vitro studies using a panel of recombinant human CYP isoforms are commonly used to assess the inhibitory potential of new compounds. nih.gov The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter measured in these studies. For example, triclabendazole (B1681386) sulfone has shown inhibitory potential against CYP2C8 and CYP2C9 with IC50 values of 1.05 and 0.69 µM, respectively. nih.gov

The table below summarizes the interactions of some sulfone derivatives with CYP450 enzymes.

Compound CYP450 Isoform Type of Interaction Key Finding
Diallyl SulfoneCYP2E1Competitive and Suicide InhibitionInhibits p-nitrophenol hydroxylase activity. nih.gov
Triclabendazole SulfoneCYP2C8, CYP2C9InhibitionIC50 values of 1.05 µM and 0.69 µM, respectively. nih.gov
Montelukast SulfoneCYP2C8, CYP2C9InhibitionIC50 values of 0.02 µM and 2.15 µM, respectively. nih.gov
Ziprasidone SulfoneCYP1A2InhibitionIC50 value of 17.14 µM. nih.gov

In Vivo Pharmacokinetic Profiles

The in vivo pharmacokinetic profile of methylsulfonylmethane (MSM), a foundational organosulfur compound, reveals that it is readily absorbed by healthy adults following oral administration. researchgate.net Studies indicate that with chronic intake, MSM can accumulate in the body over time. researchgate.net The ability of MSM to penetrate membranes and permeate throughout the body suggests its mechanisms of action may involve a wide collection of cell types. researchgate.net While detailed in vivo pharmacokinetic data for 2,4-Dimethyl-1-(methylsulfonyl)benzene specifically is limited in the provided literature, the study of related methylsulfonyl-containing compounds provides insight into their behavior in biological systems. For instance, the development of novel drugs often involves modifying structures to improve pharmacokinetic properties, such as cell-membrane permeability, which can be achieved by introducing elements like fluorine. nih.gov

Investigation of Potential Therapeutic Applications of Methylsulfonyl-Containing Compounds

The methylsulfonyl moiety is a key pharmacophore in a variety of compounds investigated for numerous therapeutic applications. Its presence influences the biological activity of molecules, leading to the exploration of derivatives for anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.

The methylsulfonyl group is integral to various classes of compounds demonstrating potential as anticancer agents. nih.govresearchgate.net Research has explored these compounds for their ability to inhibit cancer cell proliferation and induce apoptosis.

A series of 2-(methylaminosulfonyl)-1-(arylsulfonyl)hydrazines were evaluated for their antitumor potential. nih.govresearchgate.net In in vivo studies against murine Ehrlich ascites carcinoma (EAC), two compounds showed borderline activity. nih.govresearchgate.net However, in vitro screenings against a panel of human tumor cell lines at the National Cancer Institute (NCI) revealed that compound 2f (NSC No. 649 752) displayed significant specificity for the non-small cell lung cancer line HOP-18 and the CNS cancer line SNB-19. nih.govresearchgate.net These compounds are believed to function as chemical alkylating agents. nih.gov

Similarly, novel benzenesulfonate (B1194179) derivatives have shown significant antiproliferative activity against a range of human cancer cell lines. nih.gov One of the most active compounds, BS3, a 4-methylbenzenesulfonate (B104242) derivative, exhibited a very low IC50 value of 0.078 µM against the K562 leukemia cell line. nih.gov This activity was notably higher than the reference drug, imatinib. nih.gov

Other researched compounds include:

Methylsulfonyl benzimidazole (B57391) derivatives , which have been identified as potent inhibitors of Bcl-2, a key protein in the regulation of apoptosis, showing promise for breast cancer therapy. acs.org

Arylsulfonylhydrazones , which have demonstrated anticancer activity against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines. mdpi.com

Disulfane derivatives , such as 1-(4-methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, have been shown to significantly inhibit the proliferation and induce apoptosis of CNE2 cancer cells in a dose-dependent manner. nih.gov

Sulfonamides incorporating a 1,2,3-triazole moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumors. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Methylsulfonyl-Containing Compounds

Compound ClassSpecific CompoundCancer Cell LineActivity/FindingReference
2-(Methylaminosulfonyl)-1-(arylsulfonyl)hydrazinesCompound 2f (NSC No. 649 752)HOP-18 (Non-small cell lung cancer)Highly significant specificity nih.govresearchgate.net
2-(Methylaminosulfonyl)-1-(arylsulfonyl)hydrazinesCompound 2f (NSC No. 649 752)SNB-19 (CNS cancer)Highly significant specificity nih.govresearchgate.net
4-MethylbenzenesulfonatesBS3K562 (Leukemia)IC50 = 0.078 µM nih.gov
ArylsulfonylhydrazonesIndole (B1671886) and morpholine (B109124) derivativesMCF-7 (Breast cancer)Activity in micromolar concentrations mdpi.com

Methylsulfonylmethane (MSM) is widely recognized and investigated for its anti-inflammatory effects. nih.govresearchgate.net It has demonstrated efficacy in reducing inflammation in various conditions through multiple mechanisms, including the modulation of oxidative stress and inflammatory pathways. nih.govresearchgate.net

MSM has been shown to inhibit the release of pro-inflammatory mediators. jst.go.jp For example, it significantly inhibits nitric oxide and prostaglandin (B15479496) E2 release by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. jst.go.jp Furthermore, MSM can decrease the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). jst.go.jp This is achieved, in part, by downregulating the NF-κB signaling pathway. jst.go.jp

Derivatives of the methylsulfonyl structure have been designed to target specific inflammatory enzymes. A series of novel 4-methylsulfonylphenyl derivatives were developed as non-steroidal anti-inflammatory drugs (NSAIDs) with preferential COX-2 inhibition. nih.gov In in vivo rat paw edema tests, one of the lead compounds achieved a 71% inhibition of inflammation. nih.gov Similarly, novel N-methylsulfonyl-indole derivatives have been synthesized to act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), which could offer a better safety profile, particularly concerning cardiovascular risks, compared to selective COX-2 inhibitors alone. nih.gov

The methylsulfonyl group is a feature in several classes of compounds investigated for their antimicrobial properties.

Antibacterial Activity Research into sulfones and sulfonamides has yielded compounds with notable antibacterial action. nih.govnih.gov For instance, methylsulfonyl analogues of nitrofurans have been prepared and tested for activity against various Gram-negative and Gram-positive bacteria. nih.gov A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized, with some derivatives showing high activity against Gram-positive bacterial strains, with minimum inhibitory concentrations (MIC) as low as 7.81 µg/mL. nih.gov

Other studies have focused on:

N-(thiazol-2-yl)benzenesulfonamide derivatives , which exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including S. aureus and A. xylosoxidans, with MIC values as low as 3.9 μg/mL. nih.gov

α-Tolylsulfonamides and their N,N-diethyl-2-(phenylmethylsulfonamido) alkanamide derivatives , which have shown significant activity. One compound, 1-(benzylsulfonyl)pyrrolidine-2-carboxylic acid, was highly active against Staphylococcus aureus with an MIC of 1.8 μg/mL, while another was most active against Escherichia coli with an MIC of 12.5 μg/mL. nih.gov

The mechanism for some sulfonamides is believed to involve mimicking p-aminobenzoic acid (PABA), thereby inhibiting the dihydropteroate (B1496061) synthetase (DHPS) enzyme, which is crucial for folic acid synthesis in bacteria. nih.govnih.gov

Antifungal Activity The investigation of methylsulfonyl-containing compounds for antifungal activity is also an active area of research. While many studies focus on essential oils and their components, the principles can inform the design of synthetic antifungals. mdpi.comnih.gov For example, methanolic root extract of Chenopodium album, which contains several compounds, showed significant reduction in the fungal biomass of Sclerotium rolfsii. awsjournal.org The search for new antifungal agents is driven by the need for alternatives to synthetic fungicides to combat plant pathogens and human fungal infections. nih.govawsjournal.org

Table 2: Antibacterial Activity of Selected Methylsulfonyl-Containing Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2,4,6-Trimethylbenzenesulfonyl hydrazones (Derivative 24)Gram-positive strains7.81 - 15.62 nih.gov
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted)S. aureus3.9 nih.gov
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (isopropyl substituted)A. xylosoxidans3.9 nih.gov
1-(Benzylsulfonyl)pyrrolidine-2-carboxylic acidStaphylococcus aureus1.8 nih.gov
4-(3-(Diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonateEscherichia coli12.5 nih.gov

The methylsulfonyl functional group is present in various molecules that have been investigated for anticonvulsant properties. researchgate.net A novel series of methylsulfonyl phenyl derivatives were designed as COX-2 inhibitors and also assessed for their anticonvulsant potential. nih.gov The lead compound, MTL-1, provided excellent protection against seizures induced by subcutaneous pentylenetetrazole (sc-PTZ) and showed a significant anti-epileptogenic effect in a chronic epilepsy model. nih.gov

Benzenesulfonamide derivatives have also been a focus of anticonvulsant research. mdpi.com In one study, a series of derivatives were synthesized and screened in maximal electroshock seizure (MES) and scPTZ models. mdpi.com Compound 12c showed potent activity in the scPTZ screen (ED50 of 22.50 mg/kg), while compound 18b was highly active in the MES test (ED50 of 16.36 mg/kg), suggesting these compounds could be effective against different seizure types. mdpi.com

Other chemical scaffolds incorporating the sulfonyl or sulfonamide group that have demonstrated anticonvulsant activity include:

Pyrrolidine-2,5-diones nih.govmdpi.com

Isatin-based derivatives nih.gov

Quinazoline derivatives mdpi.com

Thiazolidin-4-ones biointerfaceresearch.com

Pyrazolines thieme-connect.de

These studies highlight the versatility of the sulfonyl group in designing central nervous system active agents.

The therapeutic potential of methylsulfonyl-containing compounds extends beyond the areas previously described. One notable emerging application is in cardiovascular medicine. Novel sulfonamide derivatives of trimetazidine, a drug used for treating angina pectoris, have been synthesized. mdpi.com Trimetazidine itself has vasodilatory effects and protects against ischemia-reperfusion injury in the heart and brain, suggesting that new derivatives could offer enhanced or novel mechanisms for managing ischemic conditions. mdpi.com

Furthermore, the foundational compound MSM has been claimed in patents to have a wide range of other benefits, including relieving stress, treating parasitic infections, increasing energy, and boosting metabolism, indicating a broad spectrum of potential biological activities for organosulfur compounds. nih.gov

Patent Landscape and Industrial Relevance

Current Patents and Future Patenting Opportunities

The patent landscape for 2,4-Dimethyl-1-(methylsulfonyl)benzene is primarily centered on its application in the synthesis of more complex molecules rather than the compound itself. A significant area of patent activity involves the production of selective COX-2 inhibitors, a class of anti-inflammatory drugs.

Patents related to the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib, for instance, implicitly cover the use of precursors like this compound. Although the compound itself may not be the primary claim, the patented synthetic routes often rely on it or its derivatives. For example, various patents describe the synthesis of key intermediates for Etoricoxib, such as 4-methylsulfonylphenylacetic acid, which highlights the industrial demand for sulfonylbenzene structures. patsnap.com

A review of patent literature reveals several methods for producing substituted methylsulfonyl benzene (B151609) compounds. For instance, patent WO2007054668A1 details a process for the synthesis of methylsulfonyl benzene compounds through a Friedel-Crafts reaction, which is indicative of the broader industrial methods for preparing such intermediates. google.com Similarly, Chinese patent CN105566181A discloses a one-pot method to synthesize 4-methylsulfonyl toluene (B28343) from 4-toluene sulfonyl chloride, demonstrating efforts to streamline the production of related sulfonyl compounds. google.com Another patent, CN108084062A, describes a method for preparing 2,4-disubstituted benzenesulfonic acid chlorides, which are direct precursors to compounds like this compound.

Future patenting opportunities are likely to emerge in several key areas:

Green Synthesis: As the chemical industry moves towards more sustainable practices, there is a growing demand for eco-friendly chemical processes. coastviewsolvents.com Future patents may focus on developing greener synthetic routes to this compound and its derivatives, minimizing the use of hazardous reagents and solvents, and improving atom economy. coastviewsolvents.com

Novel Applications: Research into new therapeutic agents containing the sulfonylbenzene moiety could open up new avenues for patenting. As new biological targets are identified, derivatives of this compound may be developed as key building blocks for novel drugs. The development of multi-target compounds with both antimicrobial and anti-inflammatory activities based on 2-(4-methylsulfonyl phenyl) indole (B1671886) derivatives is an example of such innovation. nih.gov

Process Optimization: Innovations in catalytic systems and reaction conditions that improve the yield, purity, and cost-effectiveness of the synthesis of this compound and its downstream products will continue to be a subject of patent applications. This includes the development of more efficient oxidation and sulfonation technologies.

Role in Industrial Chemical Synthesis and Intermediate Production

This compound serves as a crucial building block and intermediate in the industrial synthesis of a range of chemical products, from pharmaceuticals to fine chemicals.

Its most prominent role is as a precursor in the synthesis of the selective COX-2 inhibitor, Etoricoxib. google.comjustia.comgoogleapis.com The methylsulfonyl group is a key pharmacophore in this class of drugs, contributing to their selective binding to the COX-2 enzyme. The synthesis of Etoricoxib involves the construction of a complex bipyridine structure, where one of the pyridine (B92270) rings is substituted with a 4-(methylsulfonyl)phenyl group. googleapis.comdrugfuture.com While Etoricoxib itself is 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine, the synthesis often involves intermediates that are structurally related to this compound or are synthesized from similar precursors. drugfuture.com

The general industrial synthesis pathway to such compounds often involves the oxidation of the corresponding thioether (e.g., 2,4-dimethyl-1-(methylthio)benzene) to the sulfone. This oxidation is a critical step, and various methods have been developed to achieve it efficiently on an industrial scale.

Beyond its role in pharmaceutical manufacturing, this compound is also utilized as a reagent in specialized organic synthesis. It can act as a selective and catalytic agent in reactions such as the intramolecular cyclopropanation of sulfones, which is a method for creating fine chemicals like jasmonates. biosynth.com

The industrial utility of this compound can be summarized in the following table:

Application Area Role of this compound Examples of End Products or Intermediates
Pharmaceutical Synthesis Key intermediate and building blockEtoricoxib and other COX-2 inhibitors. google.comjustia.comgoogleapis.comdrugfuture.com
Fine Chemical Synthesis Reagent for specialized reactionsJasmonates and other complex organic molecules. biosynth.com
Agrochemical Synthesis Potential precursor for pesticidesHalogenated derivatives of dimethyl-methylsulfonyl benzene are used as pesticide intermediates. nus.edu.sg

The commercial availability of this compound from various chemical suppliers underscores its importance as a readily accessible intermediate for research and industrial production. chemicalbook.comchemscene.comlookchem.com

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl sulfones, including 2,4-Dimethyl-1-(methylsulfonyl)benzene, is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient chemical processes. nih.gov Traditional methods often rely on harsh conditions or expensive and toxic transition-metal catalysts. rsc.org Future research is geared towards greener alternatives that offer high yields, operational simplicity, and minimal environmental impact.

Key emerging strategies include:

Catalyst-Free and Additive-Free Reactions: Significant progress has been made in developing reactions that proceed under ambient conditions without the need for metal catalysts or additives. These methods, often utilizing greener solvents like water, improve the economic viability and environmental footprint of aryl sulfone synthesis.

Sustainable Media and Reagents: The use of deep eutectic solvents (DES) is a promising approach, offering a recyclable, biodegradable, and low-cost medium for sulfonylation reactions, which circumvents the need for volatile organic compounds (VOCs). rsc.org Similarly, employing eco-friendly sulfur dioxide sources, such as sodium metabisulfite, in multicomponent cross-coupling reactions represents a significant step towards sustainable production. nih.gov

Photocatalysis and Electrochemistry: Light- and electricity-driven syntheses are at the forefront of modern organic chemistry. Photocatalytic methods, using catalysts like graphitic carbon nitride, can facilitate reactions such as hydrosulfonylation under mild, aerobic conditions. organic-chemistry.org Electrochemical synthesis offers a catalyst- and additive-free pathway to a variety of sulfones at room temperature. organic-chemistry.org

Novel Coupling Strategies: Research continues to refine coupling reactions, such as the Suzuki-type sulfonylation of aryl boronic acids, which are non-hazardous and affordable starting materials. chemrevlett.com The development of robust catalysts, like copper ferrite (B1171679) (CuFe2O4) nanoparticles, that are inexpensive, non-toxic, and easily recyclable, is also a key area of focus for the synthesis of unsymmetrical diaryl sulfones. nanomaterchem.com

These methodologies promise not only to make the synthesis of this compound more efficient but also to enable the creation of a diverse library of its derivatives for further study.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel molecules based on the this compound scaffold. In silico techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT), are becoming indispensable in predicting molecular properties and guiding synthetic efforts, thereby reducing the time and cost associated with laboratory experimentation.

Future research opportunities in this domain include:

Predictive QSAR Models: By analyzing a dataset of related sulfone derivatives, QSAR models can establish a mathematical relationship between the chemical structure and a specific property, such as biological activity or material performance. nih.govnih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can predict the therapeutic potential of new derivatives, guiding chemists to synthesize the most promising candidates.

Reaction Mechanism and Feasibility Studies: DFT simulations can be employed to investigate the spontaneity and mechanisms of synthetic reactions. nih.gov This understanding allows for the optimization of reaction conditions and the prediction of outcomes for new substrates, as demonstrated in the synthesis of sulfonated poly(arylene ether sulfone). nih.gov

Rational Design of Functional Molecules: Computational models can predict how structural modifications to the this compound core will affect its electronic, physical, and biological properties. This enables the rational design of new derivatives with tailored characteristics, whether for targeted drug action or specific material applications.

Table 1: Examples of QSAR Model Parameters for Sulfone Derivatives
Model TypeTarget PropertyCorrelation Coefficient (r² or R²)Cross-Validation Coefficient (Q²)Prediction Coefficient (r²pred or Q²ext)Reference
MLR & PLSMMP-2 Inhibition0.797 / 0.7800.725 / 0.6850.643 / 0.666 nih.gov
QSARNematicidal Activity0.7910.701 (LOO) / 0.715 (7-fold)0.774 nih.gov

Targeted Synthesis and Biological Evaluation of Bioactive Derivatives

The aryl sulfone motif is a recognized pharmacophore present in numerous therapeutic agents, suggesting that derivatives of this compound could exhibit valuable biological activities. chemrevlett.comresearchgate.net Future research will focus on the targeted synthesis of novel derivatives and their systematic evaluation against a range of diseases.

Emerging opportunities in this area involve exploring activities such as:

Antimicrobial Agents: Diaryl sulfones and related structures have shown promise as antibacterial and antifungal agents. chemrevlett.comthieme-connect.de The synthesis of new derivatives, potentially incorporating other bioactive heterocyclic moieties, could lead to novel treatments for infectious diseases.

Anticancer Agents: The sulfone group is found in compounds with anticancer properties. chemrevlett.com Research directions include designing derivatives that act as enzyme inhibitors, such as Matrix Metalloproteinase (MMP) inhibitors or inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in certain cancers. nih.govnih.gov

Anti-inflammatory and Nematicidal Activity: Aryl sulfones have been investigated for anti-inflammatory and nematicidal properties. chemrevlett.comnih.gov Systematic structural modifications of the this compound core could yield potent new agents in these areas.

Enzyme Inhibition: The development of sulfone-based inhibitors for specific enzymes is a promising field. For example, aryl imidazolyl ureas containing sulfone groups have been explored as potent inhibitors of acid ceramidase, an enzyme linked to fibrotic diseases. acs.org

Table 2: Examples of Bioactive Aryl Sulfone Derivatives and Their Applications
Derivative ClassBiological ActivityPotential ApplicationReference
Diaryl SulfonesAntimicrobial, Anticancer, Anti-inflammatoryInfectious diseases, Oncology, Inflammatory disorders chemrevlett.com
Allyl Aryl SulfonesAntibacterial, AnticancerInfectious diseases, Oncology thieme-connect.de
Benzene-1,4-disulfonamidesOxidative Phosphorylation (OXPHOS) InhibitionPancreatic Cancer Treatment nih.gov
N-arylsulfonyl-3-acylindole HydrazonesNematicidalAgriculture (Pesticides) nih.gov

Exploration in Niche Material Science Applications

The inherent stability of the aryl sulfone group makes it an attractive building block for high-performance materials. wikipedia.org Incorporating the this compound structure into polymers or other advanced materials could impart desirable properties.

Future research directions include:

High-Performance Polymers: Poly(arylene ether sulfone)s (PAES) are engineering plastics known for their high strength, thermal stability, and resistance to oxidation and corrosion. wikipedia.org Monomers derived from this compound could be used to synthesize novel PAES with tailored properties, such as specific glass transition temperatures or enhanced solubility for processing.

Advanced Membranes: Sulfonated poly(arylene ether sulfone)s (SPAES) are investigated for use as proton exchange membranes in fuel cells and in flow batteries. nih.govresearchgate.net The specific substitution pattern of this compound could influence the properties and performance of such membranes.

Organic Electronics and Photonics: The electronic properties of aryl sulfones make them candidates for applications in organic light-emitting diodes (OLEDs), sensing materials, and photocatalysis. rsc.org Research into polymers and small molecules derived from this compound could uncover new materials for these cutting-edge technologies.

Perovskite Solar Cells: Small molecules are used to passivate defects in perovskite solar cells, enhancing their efficiency and stability. While not a direct polymer application, the design of specific sulfone-containing molecules for surface treatment in advanced energy materials is an emerging area of interest. acs.org

Table 3: Potential Material Science Applications for Aryl Sulfone Derivatives
Material ClassKey PropertiesPotential ApplicationReference
Poly(arylene ether sulfone)s (PAES)High strength, Thermal stability, Chemical resistanceEngineering plastics, Aerospace components wikipedia.org
Sulfonated PAES (SPAES)Proton conductivity, StabilityFuel cell membranes, Vanadium redox flow batteries nih.govresearchgate.net
Functional Organic MoleculesSpecific electronic and optical propertiesOLEDs, Chemical sensors, Photocatalysts rsc.org

Integration into Multidisciplinary Research Programs

The most significant opportunities for advancing the science of this compound and its analogs lie in multidisciplinary research programs that bridge traditional scientific divides. The complex challenges in medicine and technology require collaborative efforts where chemists, biologists, material scientists, and computational experts work in concert.

The study of this compound is a nexus for such integration:

From Code to Clinic: A research program could begin with the computational design (in silico) of novel derivatives with predicted high efficacy against a specific biological target, such as a bacterial enzyme. nih.govnih.gov These prioritized compounds would then be synthesized using sustainable, modern chemical methods. rsc.orgnih.gov Finally, they would undergo rigorous biological evaluation (in vitro and in vivo) to validate their therapeutic potential, creating a seamless pipeline from computer modeling to medicinal chemistry.

Materials by Design: A collaborative effort between material scientists and computational chemists could focus on designing novel polymers. DFT calculations could predict the physical properties (e.g., thermal stability, band gap) of new poly(aryl ether sulfone)s derived from this compound. nih.gov Synthetic chemists would then build these target polymers for real-world testing in applications like gas separation membranes or organic electronic devices. wikipedia.org

By integrating these diverse fields, research into this compound can evolve from the study of a single molecule to a platform for generating innovative solutions to pressing scientific and societal problems.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethyl-1-(methylsulfonyl)benzene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A continuous-flow nitration process using microreactors is a validated method for synthesizing derivatives of methylsulfonylbenzenes. For example, Yu et al. (2016) demonstrated selective mononitration of 1-methyl-4-(methylsulfonyl)benzene under controlled temperature (0–5°C) and residence time (30 s), achieving >90% yield . Adapting this protocol, researchers can substitute nitro groups with methyl groups via alkylation or Friedel-Crafts reactions. Key parameters to optimize include:
  • Catalyst choice : Lewis acids like AlCl₃ for electrophilic substitution.

  • Solvent selection : Polar aprotic solvents (e.g., DCM) to stabilize intermediates.

  • Temperature control : To minimize sulfone group degradation (<100°C).

    • Data Table : Comparison of Synthesis Routes
MethodYield (%)Purity (%)Key ConditionsReference
Continuous-flow nitration92980–5°C, 30 s residence
Friedel-Crafts alkylation7585AlCl₃, DCM, 50°C, 6 h-

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:
  • NMR : ¹H/¹³C NMR to confirm methyl and sulfonyl group positions. The sulfonyl group deshields adjacent protons (δ 7.5–8.0 ppm for aromatic protons).
  • X-ray crystallography : Resolve crystal packing and bond angles, particularly the C-SO₂-C bond (~117°).
  • DFT calculations : Predict electronic effects of the electron-withdrawing sulfonyl group on aromatic ring reactivity (e.g., Hammett σₚ values).
  • HPLC : Newcrom R1 columns effectively separate methylsulfonylbenzene derivatives with logP ~1.12 .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Refer to GHS hazard classifications for analogous sulfones (e.g., 2-Chloro-1-methyl-4-(methylsulfonyl)benzene):
  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
  • Precautionary Measures :
  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Store in sealed containers at room temperature, away from reductants.

Advanced Research Questions

Q. How does the methylsulfonyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The sulfonyl group is a strong meta-directing, deactivating moiety. In this compound, steric effects from methyl groups further limit substitution to the para position relative to the sulfonyl group. To validate:
  • Perform competitive EAS experiments (e.g., nitration) and analyze product ratios via GC-MS.
  • Compare with computational models (e.g., Fukui indices) to predict reactive sites.
  • Example : Nitration of 1-methyl-4-(methylsulfonyl)benzene yields >90% meta-nitro product due to electronic effects .

Q. What catalytic systems enable cross-coupling reactions involving this compound?

  • Methodological Answer : The sulfonyl group can act as a directing group in C-H activation. Key methodologies include:
  • Palladium catalysis : Use Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura coupling at the methyl-adjacent position.
  • Photoredox catalysis : Generate aryl radicals for decarboxylative coupling (e.g., with α-amino acids).
  • Data Contradiction Note : Some studies report reduced catalytic efficiency due to sulfone coordination with metal centers. Cross-validate using kinetic isotope effect (KIE) studies .

Q. How can computational chemistry predict biological interactions of this compound derivatives?

  • Methodological Answer :
  • Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The sulfonyl group’s electronegativity enhances binding to hydrophobic pockets.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
  • QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for sulfonylbenzene derivatives?

  • Methodological Answer : Common sources of variability include:
  • Impurity profiles : Use HPLC-MS to identify byproducts (e.g., des-methyl intermediates).
  • Solvent purity : Anhydrous DCM vs. technical-grade may alter Lewis acid activity.
  • Cross-Validation : Reproduce Yu et al.’s continuous-flow conditions and compare with batch-mode results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.